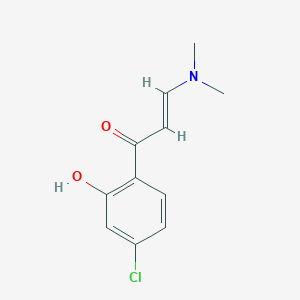

(2E)-1-(4-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(4-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c1-13(2)6-5-10(14)9-4-3-8(12)7-11(9)15/h3-7,15H,1-2H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORRWHWHQWINSH-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=C(C=C(C=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=C(C=C(C=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloro-2-hydroxybenzaldehyde and dimethylamine.

Condensation Reaction: The aldehyde group of 4-chloro-2-hydroxybenzaldehyde reacts with dimethylamine in the presence of a base such as sodium hydroxide to form the corresponding imine.

Formation of Propenone: The imine undergoes a condensation reaction with acetylacetone under acidic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.

Reduction: The carbonyl group in the propenone moiety can be reduced to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

Oxidation: Formation of quinone derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted phenol derivatives.

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity :

- Studies have indicated that chalcone derivatives exhibit significant antimicrobial properties. Research has shown that (2E)-1-(4-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one demonstrates activity against various bacterial strains, making it a candidate for developing new antimicrobial agents .

- Anticancer Properties :

- Anti-inflammatory Effects :

Organic Synthesis

- Building Block in Organic Chemistry :

- Synthesis of Novel Chalcone Derivatives :

Materials Science

- Dye and Pigment Production :

- Photovoltaic Applications :

Case Studies

Mechanism of Action

The mechanism of action of (2E)-1-(4-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcone Derivatives

Chalcones with variations in substituents on the aryl rings or modifications to the enone backbone exhibit distinct physicochemical, biological, and photophysical properties. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Selected Chalcones

Key Observations from Comparative Analysis

Substituent Effects on Bioactivity :

- The 4-methoxyphenyl group in compound C5 enhances MAO-B selectivity and potency compared to the 4-chloro-2-hydroxyphenyl analog, likely due to improved electron-donating capacity and steric compatibility with the enzyme active site .

- Halogenated aryl groups (e.g., 4-Cl, 5-Cl-thiophene) improve photophysical stability and emissive properties, as seen in solid-state applications .

Synthetic Utility :

- The title compound serves as a precursor for C3-functionalized chromones via electrochemical C(sp³)-H activation, achieving 83% yield in chromen-4-one derivatives .

- In contrast, thiophene-containing chalcones (e.g., 5-Cl-thiophene derivative) are synthesized for optoelectronic applications, emphasizing substituent-driven tuning of emission spectra .

Structural Flexibility :

- Dihedral angles between aromatic rings in fluorophenyl analogs (e.g., 7.14°–56.26° ) influence conjugation and intermolecular interactions, which are critical for crystallinity and solubility.

Thermal and Spectral Properties :

- Methoxy and trifluoromethyl groups increase melting points (e.g., 141–145°C for CF₃-substituted chalcone vs. 95–96°C for the title compound post-derivatization ), reflecting enhanced molecular rigidity.

Biological Activity

(2E)-1-(4-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one, also known by its CAS number 135251-11-5, is a compound that has garnered interest for its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₁H₁₂ClNO₂

- Molecular Weight : 225.67 g/mol

- IUPAC Name : this compound

Research indicates that this compound may exert its biological effects through various mechanisms, including:

- Antioxidant Activity : The presence of the hydroxyl group in its structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Studies have shown that similar compounds can inhibit inflammatory pathways, potentially through modulation of cytokine release and inhibition of inflammatory mediators like NF-kB.

Anticancer Potential

Several studies have investigated the anticancer properties of this compound. For example:

- In vitro assays demonstrated that this compound induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspases and the mitochondrial pathway of apoptosis .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

- In vitro Studies : It exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range .

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in breast cancer cells | |

| Antibacterial | Significant activity against S. aureus | |

| Antioxidant | Reduces oxidative stress markers |

Case Studies

- Cancer Cell Line Study : A study published in 2020 reported that treatment with this compound resulted in a 50% reduction in cell viability in MCF-7 breast cancer cells after 48 hours of exposure. The study concluded that this compound could be a potential lead for developing new anticancer agents .

- Antimicrobial Efficacy Assessment : Another study assessed the antimicrobial properties against a panel of pathogens, revealing that the compound effectively inhibited growth at concentrations as low as 10 µg/mL. This suggests a promising application in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-1-(4-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one?

- Methodology : The compound can be synthesized via Claisen-Schmidt condensation. A typical procedure involves reacting 4-chloro-2-hydroxyacetophenone with dimethylaminoacetophenone derivatives in ethanol or methanol under basic conditions (e.g., KOH or NaOH) at 0–50°C for 2–3 hours .

- Key considerations : Monitor reaction progress via TLC, and purify via recrystallization using ethanol or column chromatography. Adjust stoichiometry and temperature to optimize yield, as steric effects from substituents may slow enolate formation .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

- Techniques :

- IR spectroscopy : Identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and hydroxyl (O–H) bands (~3200–3600 cm⁻¹) .

- ¹H/¹³C NMR : Confirm the E-configuration via coupling constants (J = 12–16 Hz for trans-alkene protons) and assign aromatic/amine protons .

- HR-MS : Validate molecular weight and fragmentation patterns .

Q. How is the antimicrobial activity of this compound evaluated in vitro?

- Protocol : Use agar well diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Prepare stock solutions in DMSO and test concentrations ranging from 10–200 µg/mL .

- Controls : Include standard antibiotics (e.g., ampicillin) and solvent controls. Measure inhibition zones or MIC (minimum inhibitory concentration) values .

Advanced Research Questions

Q. How can discrepancies between experimental and computational bond lengths/angles be resolved?

- Analysis : Compare single-crystal XRD data (e.g., C=O bond length: ~1.22 Å) with DFT-optimized geometries (B3LYP/6-311++G(d,p)). Discrepancies >0.02 Å may arise from crystal packing effects or basis set limitations .

- Mitigation : Use hybrid functionals (e.g., CAM-B3LYP) for improved accuracy in conjugated systems. Incorporate solvent effects via PCM models if applicable .

Q. What methodologies are used to assess nonlinear optical (NLO) properties of this compound?

- Approach :

- Hyperpolarizability (β) : Calculate via DFT using Gaussian09 with CAM-B3LYP/6-311++G(d,p). Compare β values with urea standards .

- Experimental validation : Use Kurtz-Perry powder technique to measure second-harmonic generation (SHG) efficiency .

Q. How can HOMO-LUMO analysis guide reactivity studies for this compound?

- Procedure : Compute HOMO-LUMO energies (e.g., HOMO: −6.2 eV, LUMO: −2.1 eV) using DFT. A narrow bandgap (<3 eV) suggests high electrophilicity, favoring reactions with nucleophiles (e.g., thiols or amines) .

- Applications : Predict sites for electrophilic attack (e.g., carbonyl carbon) and design derivatives for bioactivity optimization .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.